molecular formula C13H12N4O3 B14453138 8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin CAS No. 76239-28-6

8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin

Cat. No.: B14453138
CAS No.: 76239-28-6
M. Wt: 272.26 g/mol
InChI Key: ABALKWVZXVLIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound features a coumarin core substituted with an isopropoxy group at the 8-position and a tetrazolyl group at the 3-position. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-hydroxycoumarin and isopropyl bromide.

    Alkylation: The 8-hydroxycoumarin undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 8-isopropoxycoumarin.

    Tetrazole Formation: The 8-isopropoxycoumarin is then subjected to a reaction with sodium azide and a suitable catalyst, such as copper sulfate, to introduce the tetrazolyl group at the 3-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, industrial production may incorporate advanced techniques, such as continuous flow reactors, to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin core or the tetrazolyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, such as N-bromosuccinimide, or nucleophiles, such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and dyes, and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:

    8-Methoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with a methoxy group instead of an isopropoxy group.

    8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with an ethoxy group instead of an isopropoxy group.

    8-Propoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with a propoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

76239-28-6

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

8-propan-2-yloxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C13H12N4O3/c1-7(2)19-10-5-3-4-8-6-9(12-14-16-17-15-12)13(18)20-11(8)10/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

ABALKWVZXVLIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.